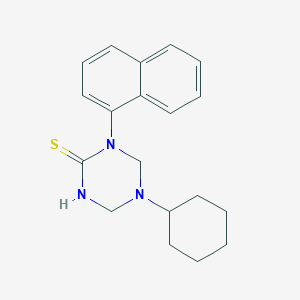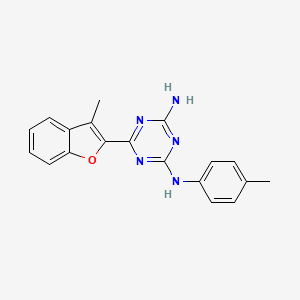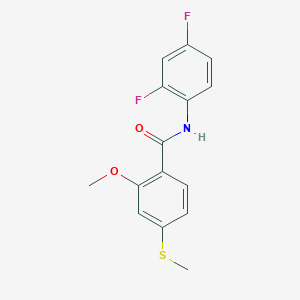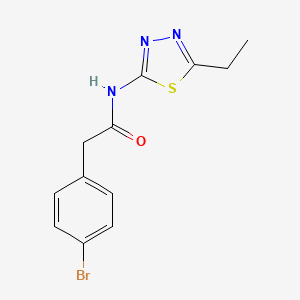
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea (CBPT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBPT is a thiourea derivative that exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been found to inhibit the growth of blood vessels that supply nutrients to tumors, thereby limiting tumor growth. The anti-inflammatory activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is thought to be due to its ability to inhibit the production of inflammatory cytokines. The antiviral activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral activities, N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have antioxidant activity, which may contribute to its therapeutic effects. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea also exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea in lab experiments. For example, it may have off-target effects that could complicate the interpretation of experimental results. Additionally, the mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is not fully understood, which could make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea. One area of interest is the development of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea, which could provide insights into its therapeutic effects. Additionally, further studies on the antiviral activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea could lead to the development of new antiviral therapies. Finally, the use of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea in combination with other drugs or therapies could enhance its therapeutic effects and reduce its limitations.
Métodos De Síntesis
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 5-chloro-2-pyridinecarboxylic acid followed by treatment with thiourea. Another synthesis method involves the reaction of 4-chlorobenzylisothiocyanate with 5-chloro-2-pyridinylamine. Both methods result in the formation of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis. Additionally, N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have antiviral activity against a range of viruses, including HIV and hepatitis C.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-3-1-9(2-4-10)7-17-13(19)18-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZHXFWHAAXUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)
![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)


![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)
![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)
